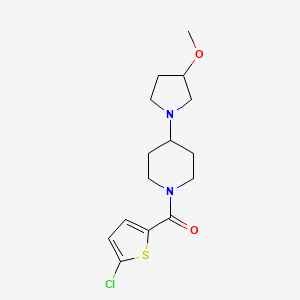

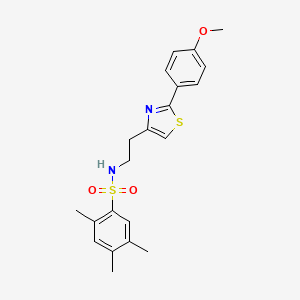

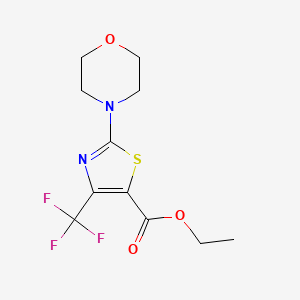

2-(吗啉-4-基)-4-三氟甲基-1,3-噻唑-5-羧酸乙酯

描述

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a compound that belongs to the thiazole class, which is a significant scaffold in heterocyclic chemistry and plays a crucial role in medicinal chemistry. Thiazole derivatives are known for their diverse biological activities and are often used as building blocks for pharmaceuticals .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions and the interaction with various nucleophiles. For instance, the synthesis of related thiazole compounds has been reported through the cyclization of thioamide with chloroacetoacetate, yielding a product with a high process yield of over 60% . Similarly, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature has been used to prepare ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and Mass spectral studies, and in some cases, single crystal X-ray diffraction studies are employed. For example, a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was confirmed to belong to the monoclinic system with specific lattice parameters . The crystal structure of another thiazole derivative, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was also determined to crystallize in the monoclinic crystal system .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions with different nucleophiles. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with nucleophiles such as sodium acetate, phenolates, and sodium N,N-diethyl dithiocarbaminate to form different products while retaining the furylthiadiazole fragment . The reactions of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases like potassium tert-butylate and potassium carbonate have been studied, leading to various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the presence of a trifluoromethyl group can significantly affect the compound's electronegativity and chemical reactivity. The molecular electrostatic potential map of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate indicates electrophilic sites localized around the oxygen atom, which can be a key factor in its reactivity . The energy difference between the frontier molecular orbitals (HOMO - LUMO) is also an important property that can influence the chemical behavior of these compounds .

科学研究应用

合成与表征

研究表明,针对结构上与 2-(吗啉-4-基)-4-三氟甲基-1,3-噻唑-5-羧酸乙酯 相似的化合物有多种合成方法,重点关注它们在药物化学和材料科学中的潜在应用。例如,Mohamed (2021) 讨论了一种方便的 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并[3,2-a]吡啶-4-羧酸乙酯衍生物合成方法,重点介绍了一种可能与合成具有类似结构特征的化合物有关的方法,以供科学探索 Mohamed, 2021.

潜在的抗肿瘤特性

Horishny 等人 (2020) 的一项研究合成了新的 N-(5-R-苄基-1,3-噻唑-2-基)-4,5-二氢-1H-咪唑-2-甲酰胺,并测试了它们的抗肿瘤特性。这项研究可以为利用结构相关化合物开发新的抗癌剂提供见解 Horishny 等人,2020.

化学转化与反应

研究噻唑衍生物的化学转化和反应,包括与 2-(吗啉-4-基)-4-三氟甲基-1,3-噻唑-5-羧酸乙酯 相似的衍生物,对于了解它们的反应性和在创造新材料或药物中的潜在应用至关重要。例如,Boy 和 Guernon (2005) 探索了利用迈克尔加成策略合成 2-氨基乙基-5-羧乙氧基噻唑,提供了一种可应用于相关噻唑化合物的合成和功能化的方法学方法 Boy & Guernon, 2005.

抗菌活性

邱丽嘎 (2015) 关于新型噻唑化合物及其抗菌活性的合成研究证明了噻唑衍生物在促进新型抗菌剂开发中的潜力。这项研究表明,与 2-(吗啉-4-基)-4-三氟甲基-1,3-噻唑-5-羧酸乙酯 结构相关的化合物也可能表现出有用的生物活性 邱丽嘎,2015.

属性

IUPAC Name |

ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c1-2-19-9(17)7-8(11(12,13)14)15-10(20-7)16-3-5-18-6-4-16/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTUEPXWGDILLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)